molecular formula C17H16Cl2N2O3S B2843783 2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899979-66-9

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2843783
CAS No.: 899979-66-9
M. Wt: 399.29
InChI Key: IKOBMWWFEJUCLX-UHFFFAOYSA-N
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Description

"2,5-dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide" is a benzamide derivative featuring a dichlorinated aromatic ring and a thiazinan sulfone moiety. For instance, describes the synthesis of structurally similar 1,2,4-triazole-thiones via condensation reactions involving halogenated aryl isothiocyanates and hydrazide intermediates . The target compound likely involves:

  • Thiazinan sulfone group: The 1,1-dioxo-1λ⁶,2-thiazinan substituent introduces a sulfone group, which may improve metabolic stability and hydrogen-bonding interactions.

Potential applications of this compound could align with pesticidal or pharmaceutical activities, as sulfonamide and benzamide derivatives are common in agrochemicals (e.g., etobenzanid, sulfentrazone) and kinase inhibitors .

Properties

IUPAC Name

2,5-dichloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c18-12-3-8-16(19)15(11-12)17(22)20-13-4-6-14(7-5-13)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBMWWFEJUCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazinan Ring Formation

The 1,2-thiazinan-1,1-dioxide scaffold is synthesized through a cyclization-oxidation sequence (Figure 1):

Step 1: Thiolactam Intermediate
React 4-nitroaniline with 1,3-dibromopropane and sodium sulfide (Na₂S) in ethanol under reflux (12 h) to yield 2-(4-nitrophenyl)-1,2-thiazinane .

Step 2: Sulfonation
Oxidize the sulfur atom using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 60°C for 6 h to form 2-(4-nitrophenyl)-1,2-thiazinane-1,1-dioxide .

Step 3: Nitro Reduction
Catalytically hydrogenate the nitro group using H₂/Pd-C in methanol to obtain 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline .

Table 1: Reaction Conditions for Thiazinan Synthesis

Step Reagents Solvent Temperature Time Yield (%)
1 Na₂S, 1,3-dibromopropane Ethanol Reflux 12 h 65–70
2 H₂O₂, CH₃COOH Acetic acid 60°C 6 h 85–90
3 H₂, Pd-C Methanol RT 4 h 90–95

Synthesis of 2,5-Dichlorobenzoyl Chloride

Procedure :
Reflux 2,5-dichlorobenzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 2.5 eq) at 70°C for 3 h. Remove excess SOCl₂ under vacuum to obtain the acyl chloride (yield: 95–98%).

Characterization :

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch of acyl chloride).
  • ¹H NMR (CDCl₃) : δ 7.55 (d, 1H, Ar-H), 7.43 (dd, 1H, Ar-H), 7.38 (d, 1H, Ar-H).

Amide Coupling: Final Step Synthesis

Procedure :
Add 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline (1.0 eq) to a solution of 2,5-dichlorobenzoyl chloride (1.1 eq) in dry dichloromethane (DCM). Stir at 0°C, add triethylamine (TEA, 2.0 eq) dropwise, and continue stirring at RT for 12 h. Quench with ice-water, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Table 2: Optimization of Coupling Conditions

Base Solvent Temperature Time Yield (%)
TEA DCM RT 12 h 82–85
Pyridine THF Reflux 8 h 75–78
DMAP Acetonitrile 50°C 6 h 70–72

Characterization of Final Product :

  • IR (KBr) : 1665 cm⁻¹ (amide C=O), 1320–1150 cm⁻¹ (S=O).
  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02–7.15 (m, 6H, Ar-H), 3.85–3.10 (m, 4H, thiazinan-CH₂).
  • LCMS (ESI+) : m/z 428.0 [M+H]⁺.

Alternative Synthetic Pathways

Mitsunobu Reaction for Amide Bond Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), couple 2,5-dichlorobenzoic acid directly with 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)aniline in THF (yield: 78–80%).

Ullmann-Type Coupling

Employ CuI/L-proline catalysis in DMSO at 100°C to facilitate coupling between 2,5-dichloroiodobenzene and the thiazinan-aniline derivative (yield: 65–70%).

Challenges and Mitigation Strategies

  • Low Cyclization Yields : Use microwave-assisted synthesis to accelerate thiazinan formation (100°C, 30 min, yield improvement: 15–20%).
  • Sulfonation Side Reactions : Employ controlled stoichiometry of H₂O₂ (1.2 eq) to prevent over-oxidation.
  • Purification Difficulties : Utilize preparative HPLC with a C18 column (MeCN:H₂O = 70:30) for high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamides, triazoles, and sulfonamides (Table 1). Key differences lie in substituent effects on physicochemical properties and bioactivity.

Compound Name Core Structure Substituents Key Functional Groups Reported Use/Activity
2,5-dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide (Target) Benzamide 2,5-dichloro; 4-(thiazinan sulfone)phenyl Amide, sulfone, thiazinan ring Hypothetical: Kinase inhibition, agrochemical
N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridinecarboxamide 2,4-difluorophenyl; 3-(trifluoromethyl)phenoxy Amide, trifluoromethyl, ether Herbicide (diflufenican)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole, sulfone, thione Antifungal/antimicrobial
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide Sulfonamide Dichlorophenyl; difluoromethyl-triazolone Sulfonamide, triazole, oxo Herbicide (sulfentrazone)

Key Comparisons

Substituent Effects on Bioactivity: The 2,5-dichloro substitution in the target compound may enhance membrane permeability compared to the 2,4-difluoro groups in diflufenican, as chlorine atoms increase lipophilicity (higher LogP) . The thiazinan sulfone group provides a rigid, polar moiety distinct from the triazole-thiones in .

Spectral and Tautomeric Behavior :

  • Unlike the triazole-thiones in , which exist in thione tautomeric forms (confirmed by IR νC=S at 1247–1255 cm⁻¹ and absence of νS-H bands) , the target compound’s thiazinan sulfone lacks tautomerism, offering greater structural predictability.

Agrochemical Relevance :

  • The target compound’s benzamide scaffold aligns with etobenzanid (a herbicide), but its thiazinan sulfone group differentiates it from sulfentrazone’s triazolone-sulfonamide hybrid .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Property Target Compound Diflufenican Sulfentrazone
Molecular Weight ~420 g/mol (estimated) 394.3 g/mol 413.2 g/mol
LogP (Octanol-Water) ~3.8 (predicted) 3.5 2.1
Hydrogen Bond Acceptors 6 5 7
Key Stability Factor Sulfone resistance to oxidation Ether linkage susceptible to hydrolysis Triazolone susceptible to photodegradation

Notes

  • Further studies are needed to validate its synthetic route, bioactivity, and stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-dichloro-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide, and what reaction conditions are critical for yield optimization?

  • The synthesis typically involves multi-step reactions, starting with the coupling of a 2,5-dichlorobenzoyl chloride derivative with a 4-aminophenylthiazinan precursor. Key steps include nucleophilic acyl substitution and cyclization under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Temperature control (60–80°C) and anhydrous conditions are critical to prevent side reactions .
  • Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography using gradients of ethyl acetate/hexane. Confirm intermediate structures using 1H^1H-NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Primary Techniques :

  • 1H^1H-NMR : Look for aromatic proton signals (δ 7.2–8.1 ppm), thiazinan ring protons (δ 3.5–4.5 ppm), and amide NH (δ 10–11 ppm).
  • IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and sulfone S=O vibrations (~1300–1350 cm⁻¹) .
    • Advanced Validation : High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy .

Q. What are the primary biological targets or mechanisms associated with this compound in preliminary studies?

  • The compound’s thiazinan sulfone moiety suggests potential enzyme inhibition, particularly against proteases or kinases. Early studies on analogs highlight activity against Factor XIa (involved in coagulation) and cancer-related kinases .
  • Assay Design : Use fluorogenic substrate assays for enzyme inhibition profiling. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

  • Root Cause Analysis :

  • Assay Conditions : Variability in buffer pH, ionic strength, or DMSO concentration can alter compound solubility and activity. Standardize protocols using guidelines from the Journal of Medicinal Chemistry .
  • Cell Line Heterogeneity : Validate target expression (via Western blot) in cell models before testing. Use isogenic cell lines to control for genetic drift .
    • Data Normalization : Include positive controls (e.g., staurosporine for kinase assays) and report results as mean ± SEM from ≥3 independent replicates .

Q. What computational strategies are recommended for predicting binding modes or optimizing this compound’s pharmacophore?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Factor XIa (PDB ID: 5FVX). Prioritize hydrogen bonding with the sulfone group and hydrophobic contacts from dichlorophenyl .
  • QSAR Modeling : Train models using descriptors like ClogP, topological polar surface area (TPSA), and Hammett σ constants to predict bioactivity .

Q. How can reaction yields be improved during scale-up synthesis, and what pitfalls should be avoided?

  • Optimization Strategies :

  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings if aryl halide intermediates are used .
  • Solvent Choice : Replace DMF with acetonitrile or THF to reduce side-product formation. Use Dean-Stark traps for water-sensitive steps .
    • Pitfalls : Avoid prolonged heating of amide intermediates to prevent decomposition. Conduct stability studies via accelerated thermal testing (40–60°C) .

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